Product packaging for 2-Chloro-8-nitroquinoline(Cat. No.:CAS No. 4225-86-9)

2-Chloro-8-nitroquinoline

Cat. No.: B1580705
CAS No.: 4225-86-9
M. Wt: 208.6 g/mol
InChI Key: RVJHLZFALCBCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspective of Quinoline (B57606) Derivatives in Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in medicinal chemistry. orientjchem.orgnih.gov The discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid, marked the beginning of extensive research into this class of compounds. nih.govrsc.org This led to the development of synthetic quinoline-based drugs like chloroquine (B1663885) and primaquine, which became mainstays in the treatment of malaria. nih.gov Over the years, the versatility of the quinoline ring has been demonstrated by the wide array of biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. orientjchem.orgnih.gov This has solidified the status of quinoline as a "privileged scaffold" in drug discovery, continually inspiring medicinal chemists to explore its potential for developing novel therapeutic agents. orientjchem.orgresearchgate.net

Significance of Quinoline Core Structure in Biological Activity Studies

The biological activity of quinoline derivatives is intrinsically linked to their chemical structure. ontosight.ai The quinoline nucleus itself, with its fused aromatic system and nitrogen heteroatom, provides a framework that can interact with various biological targets such as enzymes, receptors, and DNA. researchgate.netontosight.ai The ability to introduce a wide variety of substituents at different positions on the quinoline ring allows for the fine-tuning of its physicochemical properties and biological activity. orientjchem.org For instance, the introduction of a fluorine atom at the 6-position has been shown to enhance antibacterial activity. orientjchem.org The diverse pharmacological profiles of quinoline derivatives underscore the importance of this core structure in the design and development of new drugs. orientjchem.orgnih.gov

Academic Research Focus on Substituted Nitroquinolines

Substituted nitroquinolines, such as 2-chloro-8-nitroquinoline, are of particular interest to academic researchers. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the quinoline ring system. semanticscholar.org This electronic effect can activate adjacent leaving groups, like the chloro group in this compound, for nucleophilic substitution reactions, making it a versatile building block for creating a library of new compounds. semanticscholar.org Furthermore, the nitro group itself can be a pharmacophore or can be readily reduced to an amino group, which is a key functional group in many biologically active molecules. nih.gov Research has explored the potential of nitroquinoline derivatives in various therapeutic areas, including as anticancer and antimicrobial agents. ijshr.comarabjchem.org For example, some nitroquinoline derivatives have been investigated for their activity against multidrug-resistant tuberculosis. ijshr.com The study of substituted nitroquinolines continues to be an active area of research, driven by the potential to discover new compounds with unique biological properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O2 B1580705 2-Chloro-8-nitroquinoline CAS No. 4225-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-5-4-6-2-1-3-7(12(13)14)9(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJHLZFALCBCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312862
Record name 2-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4225-86-9
Record name 2-Chloro-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4225-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 263744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004225869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4225-86-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Chloro 8 Nitroquinoline

Direct Synthetic Pathways to 2-Chloro-8-nitroquinoline

Direct synthesis of this compound often involves the introduction of a nitro group onto a pre-existing chloro-substituted quinoline (B57606) core or the construction of the quinoline ring system with the required substituents already in place.

Nitration Reactions of Quinoline Precursors

The most common approach for the synthesis of this compound is the electrophilic nitration of 2-chloroquinoline (B121035). This reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring. The position of nitration is influenced by the electronic effects of the substituents already present on the quinoline scaffold.

The nitration of 2-chloroquinoline is a well-established method for producing this compound. researchgate.net The reaction conditions, such as temperature and the ratio of nitric acid to sulfuric acid, are critical for achieving the desired product with good yield and selectivity. researchgate.net Research has shown that the nitration of 2-chloroquinoline can lead to a mixture of isomers, with this compound being a major product. nih.gov The separation of these isomers is a crucial step in obtaining the pure compound. One study reported that the nitration of 2-chloroquinoline mainly yielded this compound, which was then converted to the corresponding lactam. researchgate.net

PrecursorReagentsProductReference
2-ChloroquinolineConc. HNO₃ / Conc. H₂SO₄This compound researchgate.net
2-Chloro-4-methylquinolineConc. HNO₃ / Conc. H₂SO₄2-Chloro-4-methyl-8-nitroquinoline nih.gov

The introduction of multiple halogen substituents on the quinoline ring can influence the regioselectivity of the nitration reaction. For instance, the synthesis of 2-chloro-6-fluoro-7-nitroquinoline (B13310789) involves the chlorination of 6-fluoroquinoline, followed by nitration. evitachem.com The nitration step, using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures, selectively introduces the nitro group at the 7-position. evitachem.com This selectivity is guided by the directing effects of the existing chloro and fluoro substituents.

PrecursorReagentsProductReference
2-Chloro-6-fluoroquinolineConc. HNO₃ / Conc. H₂SO₄2-Chloro-6-fluoro-7-nitroquinoline evitachem.com

Achieving selective nitration at the 8-position of the quinoline ring is a key challenge in the synthesis of 8-nitroquinoline (B147351) derivatives. Studies have explored various strategies to control the regioselectivity of this reaction. For instance, the nitration of 7-alkylquinolines has been shown to yield the corresponding 8-nitroquinoline as the main product. brieflands.com Similarly, the nitration of 2-methylquinoline (B7769805) can produce a mixture of 8-nitro- and 5-nitro-2-methylquinolines, which then require separation. researchgate.net The development of highly selective nitration methods is an active area of research to improve the efficiency of synthesizing 8-nitroquinoline-based compounds. brieflands.com

PrecursorReagentsMajor ProductReference
7-MethylquinolineFuming HNO₃ / Conc. H₂SO₄7-Methyl-8-nitroquinoline (B1293703) brieflands.com
2-MethylquinolineConc. HNO₃ / Conc. H₂SO₄8-Nitro-2-methylquinoline researchgate.net

Cyclo-condensation Reactions

An alternative to the nitration of pre-formed quinolines is the construction of the this compound scaffold through cyclo-condensation reactions. This approach involves the reaction of appropriately substituted aniline (B41778) derivatives with a suitable three-carbon unit to form the quinoline ring system. One such method is the Skraup-Doebner-Miller reaction. nih.gov Another strategy involves a three-step cyclocondensation of 2-nitroaniline (B44862) with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) and trimethyl orthoformate to yield a precursor that can be converted to 4-chloro-8-nitroquinoline. nih.govmdpi.com

Aniline DerivativeCondensation Partner(s)ProductReference
2-NitroanilineMeldrum's acid, Trimethyl orthoformate4-Chloro-8-nitroquinoline precursor nih.govmdpi.com

Approaches from Nitroquinolone Precursors

The synthesis of this compound can also be achieved starting from nitroquinolone precursors. A key method involves the conversion of 1-methyl-8-nitro-2-quinolone to this compound by heating with phosphorus pentachloride. caltech.edu This reaction proceeds with the replacement of the carbonyl oxygen with two chlorine atoms, followed by the elimination of methyl chloride. The resulting this compound can be isolated in good yield. caltech.edu This method provides a reliable route to the target compound from a readily accessible starting material. Another approach involves the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid through a multi-step process. mdpi.com

PrecursorReagentsProductYieldReference
1-Methyl-8-nitro-2-quinolonePhosphorus pentachlorideThis compound85% caltech.edu
2,4-Dichloro-5-fluoro-3-nitrobenzoic acidMulti-step synthesis7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid- mdpi.com
Conversion of 1-Methyl-8-nitro-2-quinolone

A key synthetic route to this compound involves the conversion of 1-methyl-8-nitro-2-quinolone. This transformation is accomplished by heating 1-methyl-8-nitro-2-quinolone with phosphorus pentachloride. The reaction proceeds for 15 minutes at a temperature of 150±5°C, continuing until the effervescence ceases. The resulting liquid is then refluxed for one hour to yield this compound. caltech.edu This method has been reported to produce the target compound in an 85% yield. caltech.edu

Vilsmeier-Haack Reagent-Mediated Syntheses

The Vilsmeier-Haack reaction is a versatile method for the synthesis of chloroquinolines. This reaction typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). thieme-connect.comchemijournal.com

Modified Vilsmeier-Haack reagents, such as the adducts formed from trichloroisocyanuric acid (TCCA) or 2,4,6-trichloro-1,3,5-triazine (TCTA) with N,N-dimethylacetamide (DMA), have been effectively used for the one-pot synthesis of 3-acetyl-2-chloroquinolines from acetanilides. thieme-connect.comthieme-connect.com These reagents offer an alternative to traditional, often more toxic and moisture-sensitive, oxychlorides like POCl₃. thieme-connect.com

The general procedure involves preparing the TCTA/DMA or TCCA/DMA reagent by stirring TCTA or TCCA with DMA in a solvent like dichloromethane (B109758) at room temperature. thieme-connect.com The appropriate acetanilide (B955) is then added to this reagent, and the mixture is refluxed. thieme-connect.com The use of ultrasonication has been shown to significantly reduce reaction times compared to conventional heating, while providing comparable yields. thieme-connect.comthieme-connect.com

Table 1: Comparison of Conventional vs. Ultrasonic Conditions for 3-Acetyl-2-chloroquinoline Synthesis

ReagentConditionReaction TimeYield (%)
TCTA/DMAReflux5-9 hoursGood
TCCA/DMAReflux5-9 hoursGood
TCTA/DMASonication55-85 minutesComparable to reflux
TCCA/DMASonication55-85 minutesComparable to reflux

Data sourced from multiple studies. thieme-connect.comthieme-connect.com

The Vilsmeier-Haack reaction using substituted acetanilides is a common method for producing various substituted 2-chloroquinolines. chemijournal.comchemijournal.com The reaction involves the cyclization of an acetanilide in the presence of a Vilsmeier reagent (e.g., POCl₃/DMF). chemijournal.comchemijournal.com The process typically involves adding phosphoryl chloride to a solution of the substituted acetanilide in DMF at a low temperature (0-5 °C), followed by refluxing the mixture. chemijournal.comchemijournal.com This method is effective for acetanilides bearing both electron-donating and electron-withdrawing groups. chemijournal.com For instance, the reaction of ortho-methyl acetanilide yields 2-chloro-3-formyl-8-methyl quinoline. chemijournal.com

Multi-step Synthesis Strategies Involving this compound

Multi-step syntheses allow for the strategic construction of complex quinoline derivatives, with this compound often serving as a key intermediate.

One synthetic pathway to chlorinated and nitrated quinolines begins with 8-hydroxyquinoline (B1678124). bsu.edu A multi-step process can be employed to introduce a chloro group at the 2-position and nitro groups at other positions. This sequence involves:

N-oxidation: Oxidation of 8-hydroxyquinoline to 8-hydroxyquinoline-N-oxide. bsu.edu

Acetoxylation: Reaction with acetic anhydride (B1165640) to form 8-acetoxy-2-hydroxyquinoline. bsu.edu

Chlorination: Conversion to 2-chloro-8-hydroxyquinoline using phosphorus oxychloride (POCl₃). bsu.edu

Nitration: Subsequent nitration of 2-chloro-8-hydroxyquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C yields 2-chloro-8-hydroxy-5,7-dinitroquinoline. bsu.edu

The strategic, sequential introduction of functional groups is a cornerstone of synthesizing complex quinoline derivatives. Starting from a simpler quinoline core, functional groups can be added in a controlled manner to build the desired molecular architecture. For example, a synthesis of 2-phenylquinoline (B181262) amide derivatives starts with 5-nitroquinoline. derpharmachemica.com This undergoes N-oxidation, followed by chlorination with sulfuryl chloride to produce 2-chloro-5-nitroquinoline. derpharmachemica.com This intermediate can then undergo further reactions, such as Suzuki coupling, to introduce additional functionalities. derpharmachemica.com

Similarly, the synthesis of 7-methyl-8-nitroquinoline can be achieved in two steps from m-toluidine. brieflands.com First, a Skraup synthesis produces a mixture of 5- and 7-methylquinoline. brieflands.com This mixture is then subjected to nitration, which selectively yields 7-methyl-8-nitroquinoline. brieflands.com

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is dominated by reactions involving its substituents and the activated positions on the quinoline ring. Key transformations include nucleophilic substitutions, reduction of the nitro group, and oxidation of the ring nitrogen.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound ring system primarily occur at positions activated by the electron-withdrawing groups. These include the displacement of the chlorine atom, which is not the focus of this section, and the substitution of hydrogen atoms on the carbocyclic ring.

The direct nucleophilic aromatic substitution (SNAr) of a nitro group is generally a difficult transformation, as the nitrite (B80452) ion (NO₂⁻) is a poor leaving group. In the context of nitroquinolines, the displacement of the nitro group is less common than the substitution of halogens or hydrogen. However, in specific heterocyclic systems, such as 2-chloro-3-nitropyridines, the nitro group can be displaced following an initial substitution of the chlorine atom and a subsequent Smiles rearrangement. researchgate.net For this compound, the literature does not prominently feature the direct replacement of the 8-nitro group by external nucleophiles like amines or thiols. Instead, the nitro group's primary role is to activate the ring for other reactions or to be transformed itself via reduction.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The process is initiated by the addition of a nucleophile (typically a carbanion bearing a leaving group) to an electrophilic carbon position on the aromatic ring, forming a σ-adduct intermediate. organic-chemistry.orgkuleuven.be Subsequent base-induced β-elimination of the leaving group from the adduct restores aromaticity, resulting in the substitution of a hydrogen atom. organic-chemistry.org

The nitro group in nitroquinolines strongly activates the ring for VNS, directing the nucleophilic attack to the ortho and para positions. kuleuven.bemdpi.comresearchgate.net For 8-nitroquinoline derivatives, VNS reactions predominantly occur at the C7 (ortho) position, and to a lesser extent, the C5 (para) position. kuleuven.beresearchgate.net For instance, 8-nitroquinoline reacts with 4-amino-1,2,4-triazole (B31798) in the presence of potassium tert-butoxide to yield the C7-aminated product. researchgate.net

In the case of 4-chloro-8-nitroquinoline, studies have shown that VNS reactions can compete with the nucleophilic aromatic substitution (SNAr) of the chlorine atom. mdpi.com The reaction with potassium 9H-carbazol-9-ide resulted in a complex mixture, indicating that both the VNS reaction at the C7 position and the SNAr reaction at the C4 position occur. mdpi.com This highlights the dual reactivity of halo-nitroquinoline systems.

Reaction TypeSubstrateNucleophile/ReagentPosition of SubstitutionProduct Type
VNS8-NitroquinolineChloromethyl phenyl sulfoneC7 (ortho)C-Alkylated quinoline
VNS8-Nitroquinoline4-Amino-1,2,4-triazole / t-BuOKC7 (ortho)C-Aminated quinoline
VNS & SNAr4-Chloro-8-nitroquinoline9H-Carbazole / t-BuOKC7 (VNS) & C4 (SNAr)Mixture of substituted quinolines

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group is one of the most fundamental and widely utilized transformations for nitroquinolines, providing access to the corresponding aminoquinolines which are valuable synthetic intermediates. nih.gov The 8-nitro group of this compound can be selectively reduced to an 8-amino group under various conditions, leaving the chloro substituent intact.

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) is an effective method for the chemoselective reduction of the nitro group without affecting the chloro substituent.

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are classical and reliable methods for converting aromatic nitro compounds to amines. nih.govsmolecule.com Studies on various nitroquinolines have demonstrated that SnCl₂ provides a simple and rapid transformation with high yields, tolerating other functional groups like halogens. mdpi.comnih.gov

The resulting 2-chloro-8-aminoquinoline is a key precursor for the synthesis of more complex molecules.

ReagentConditionsProductYield
Stannous Chloride (SnCl₂)Mild conditions2-Chloro-8-aminoquinolineUp to 86% mdpi.comnih.gov
Hydrogenation (H₂/Pd-C)Catalytic amount of Pd/C2-Chloro-8-aminoquinolineHigh
Iron (Fe) powderAcidic conditions2-Chloro-8-aminoquinolineEffective smolecule.com

Oxidation Reactions to N-Oxides

The oxidation of the quinoline nitrogen to a quinoline N-oxide is a common reaction that modifies the electronic properties of the ring, often facilitating further functionalization. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in glacial acetic acid. nih.govcdnsciencepub.com

However, the formation of N-oxides can be influenced by substituents on the quinoline ring. Research has shown that the presence of a methyl group at the C8 position can sterically hinder the attack of the oxidizing agent on the ring nitrogen, preventing N-oxide formation. cdnsciencepub.com While specific studies on the N-oxidation of this compound are scarce, it is plausible that the bulky nitro group at the C8 position would similarly impede the approach of the oxidant, making the formation of this compound-1-oxide challenging under standard conditions. The synthesis of related compounds, such as 2-chloro-8-hydroxyquinoline-N-oxide, typically involves a multi-step sequence starting from 8-hydroxyquinoline rather than direct oxidation of a pre-substituted quinoline. bsu.edu

ReagentTypical SubstratePotential ProductNotes
Hydrogen Peroxide / Acetic AcidUnsubstituted or less hindered quinolinesQuinoline N-oxideFormation may be hindered by the 8-nitro group. cdnsciencepub.com
mCPBAUnsubstituted or less hindered quinolinesQuinoline N-oxideSteric hindrance from the 8-nitro group is a potential issue. nih.gov

Electrophilic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the quinoline ring is heavily influenced by the existing substituents. The quinoline ring itself is generally less reactive than benzene (B151609) towards electrophiles. Furthermore, the presence of two strong electron-withdrawing groups, the 2-chloro and 8-nitro substituents, renders the this compound ring system highly deactivated towards electrophilic attack. smolecule.com

The nitro group is one of the most powerful deactivating groups, significantly reducing the electron density of the benzene ring to which it is attached. The chloro group also deactivates the ring through its inductive effect. Consequently, forcing conditions would be required for any electrophilic substitution, which would likely lead to low yields and potential decomposition of the starting material. Therefore, electrophilic substitution is not a synthetically viable route for the further derivatization of this compound.

Halogenation and Other Electrophilic Substitutions

The reactivity of the quinoline nucleus in electrophilic substitution is significantly influenced by the reaction conditions and the nature of the substituents present on the ring. The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. Under acidic conditions, such as those used for nitration, the nitrogen is protonated, forming the quinolinium ion. This further deactivates the heterocyclic ring, directing electrophilic attack to the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. researchgate.net

The synthesis of this compound itself is an example of such an electrophilic substitution, where 2-chloroquinoline is nitrated. The reaction typically involves treating 2-chloroquinoline with a mixture of concentrated nitric acid and sulfuric acid. iust.ac.ir This nitration predominantly yields a mixture of the 5-nitro and 8-nitro isomers. researchgate.net

Further electrophilic substitution on the this compound scaffold is directed by the existing substituents. The chloro group at C-2 and the nitro group at C-8 both deactivate the ring, but their influence on regioselectivity for subsequent reactions is critical. Studies on closely related analogs, such as 8-nitroquinoline, provide insight into potential halogenation patterns. For instance, the halogenation of 8-nitroquinoline and its 6-substituted derivatives with N-halosuccinimides (NCS or NBS) has been shown to occur at the C-3 position of the heterocyclic ring. This suggests that the pyridine ring, while generally deactivated, can be functionalized under specific conditions.

A study on the halogenation of 6-fluoro-8-nitroquinoline (B1295531) demonstrated the introduction of a chlorine or bromine atom at the C-3 position. This reaction proceeds by treating the substrate with the corresponding N-halosuccinimide.

Table 1: Halogenation of 6-Fluoro-8-nitroquinoline

Starting Material Reagent Product
6-Fluoro-8-nitroquinoline N-Chlorosuccinimide (NCS) 3-Chloro-6-fluoro-8-nitroquinoline
6-Fluoro-8-nitroquinoline N-Bromosuccinimide (NBS) 3-Bromo-6-fluoro-8-nitroquinoline

This regioselectivity highlights the electronic interplay of the substituents, where the C-3 position becomes the most favorable site for electrophilic attack on this particular substituted quinoline system.

Functionalization of the Formyl Group in Substituted Analogs

While direct functionalization of this compound is one approach to new derivatives, another powerful strategy involves the synthesis of analogs bearing reactive functional groups. The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (–CHO) onto a quinoline ring, typically at the C-3 position. For example, 2-chloro-3-formyl-8-nitro quinoline can be synthesized from 2-nitroacetanilide via Vilsmeier-Haack cyclization. chemijournal.com

This formyl group serves as a versatile chemical handle for a wide array of subsequent transformations. A common and straightforward functionalization is its condensation with primary amines or hydrazines to form Schiff bases (imines) or hydrazones, respectively. These reactions are typically carried out by refluxing the formylquinoline derivative with the appropriate amine in a suitable solvent, often with a catalytic amount of acid. chemijournal.comchemijournal.com

For instance, 2-chloro-3-formyl-8-methyl quinoline, a closely related analog, has been shown to react with various substituted anilines and phenylhydrazine (B124118) to yield a series of N-benzylidene and benzylidenehydrazido derivatives. chemijournal.comchemijournal.com These transformations demonstrate the utility of the formyl group in building more complex molecular architectures.

Table 2: Functionalization of the Formyl Group in 2-Chloro-3-formyl-8-methyl Quinoline

Reactant Product Type Yield (%)
Aniline (Substituted benzylidene) Quinoline 65%
4-Nitroaniline (4'-nitro benzylidene) Quinoline 60%
3-Methylaniline (3'-methyl benzylidene) Quinoline 57%
Phenylhydrazine (benzylidenehydrazido) Quinoline 62%

Data sourced from studies on 2-chloro-3-formyl-8-methyl quinoline which serves as a model for the reactivity of the formyl group in this class of compounds. chemijournal.comchemijournal.com

These reactions underscore the synthetic potential of formyl-substituted chloro-nitro-quinolines as platforms for generating diverse libraries of new chemical entities.

Investigation of Reaction Mechanisms

The reaction pathways of this compound and its analogs are governed by fundamental mechanistic principles of aromatic chemistry. The regioselectivity observed in electrophilic substitutions on the quinoline ring is a direct consequence of the electronic properties of the heterocyclic system. quimicaorganica.org In strongly acidic media, the quinoline nitrogen is protonated, creating a positively charged quinolinium ion. This positive charge strongly deactivates the pyridine ring towards attack by electrophiles (El+). Consequently, substitution occurs preferentially on the less deactivated carbocyclic ring, at positions C-5 and C-8, as the intermediates formed by attack at these positions are more stable. researchgate.net Attack at C-5 or C-8 allows the positive charge to be delocalized across the ring system without placing it on the already positive nitrogen atom.

In contrast to electrophilic substitution, the quinoline system, particularly when substituted with electron-withdrawing groups like a nitro group, is activated towards nucleophilic attack. The mechanism of Vicarious Nucleophilic Substitution (VNS) of hydrogen has been studied in electron-deficient nitroquinolines. mdpi.comresearchgate.net In this type of reaction, a nucleophile attacks a carbon atom bearing a hydrogen, facilitated by the strong electron-withdrawing nitro group. The reaction proceeds through a σH-adduct. It has been postulated that in reactions involving potassium salts, the potassium counterion may interact with the oxygen atoms of the nitro group, influencing the position of nucleophilic attack. researchgate.net

The Vilsmeier-Haack reaction, used to synthesize 3-formylquinolines, follows a well-established mechanism. chemijournal.comchemijournal.com It involves the formation of a Vilsmeier reagent (a chloromethyleniminium ion) from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich precursor, such as an acetanilide, leading to cyclization and subsequent formation of the 2-chloro-3-formylquinoline scaffold upon hydrolysis. thieme-connect.com Understanding these distinct mechanisms is crucial for predicting reactivity and designing rational synthetic routes to novel quinoline derivatives.

Spectroscopic and Computational Investigations of 2 Chloro 8 Nitroquinoline

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic techniques have been employed to elucidate the structural features of 2-Chloro-8-nitroquinoline. These methods provide detailed information about the molecule's vibrational modes, electronic transitions, and the chemical environment of its constituent atoms.

Infrared and Raman Spectroscopy (FT-IR, FT-Raman)

Table 1: Characteristic Vibrational Frequencies for Related Quinolines

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Nitro (-NO₂)Asymmetric Stretch1570–1485 researchgate.net
Nitro (-NO₂)Symmetric Stretch1370–1320 researchgate.net
C-ClStretch651-675 researchgate.net
Aromatic C-HStretch3100–2900 researchgate.net
C=NStretch~1624 researchgate.net
C=CStretch1564-1593 researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR have been utilized to study quinoline (B57606) derivatives. researchgate.netchemijournal.commdpi.comscholaris.ca

For a related compound, 2-Chloro-3-formyl-8-nitroquinoline, the ¹H NMR spectrum in CDCl₃ shows a singlet for the aldehydic proton at δ 10.5 ppm and a singlet for the H-4 proton at δ 8.9 ppm. chemijournal.comchemijournal.com The protons H-5, H-6, and H-7 appear as a multiplet in the δ 7.7-8.1 ppm range. chemijournal.comchemijournal.com The ¹³C NMR spectrum of this compound shows a signal for the aldehydic carbon at δ 189.31 ppm. chemijournal.comchemijournal.com The chemical shifts of the aromatic carbons in quinoline derivatives typically appear between 100 and 150 ppm. researchgate.net

Table 2: NMR Data for 2-Chloro-3-formyl-8-nitroquinoline in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H10.5singletCHO chemijournal.comchemijournal.com
¹H8.9singletH-4 chemijournal.comchemijournal.com
¹H7.7-8.1multipletH-5, H-6, H-7 chemijournal.comchemijournal.com
¹³C189.31-CHO chemijournal.comchemijournal.com

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) and its high-resolution variant (HRMS) are essential for determining the molecular weight and elemental composition of a compound. mdpi.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) combines separation and detection, allowing for the analysis of complex mixtures. mdpi.comresearchgate.net

The molecular formula of this compound is C₉H₅ClN₂O₂, with a calculated molecular weight of approximately 208.60 g/mol . nih.govontosight.ai High-resolution mass spectrometry can confirm this with high accuracy. miamioh.edubu.edu.eg The fragmentation pattern in mass spectrometry provides structural information. For chloro compounds, a characteristic M+2 peak is observed due to the presence of the ³⁷Cl isotope. miamioh.edu The principal fragmentation pathway often involves the loss of the halogen atom. miamioh.edu

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The absorption spectra of quinoline derivatives are influenced by the substituents on the quinoline ring. researchgate.net Studies on related nitroquinoline compounds show absorption maxima that can be attributed to π to π* and n to π* electronic transitions. researchgate.net For example, the UV-Vis spectrum of 8-nitroquinoline (B147351) in methanol (B129727) exhibits absorption bands. mdpi.com The study of various quinoline derivatives shows absorbance in the range of 280 to 510 nm. researchgate.net

Crystallographic Studies and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

A crystal structure for this compound is available in the Cambridge Structural Database (CSD) with the reference code 691636. nih.gov Analysis of related nitroquinoline compounds reveals that the quinoline ring system is generally planar. researchgate.net For instance, in 8-nitroquinoline, the molecule is almost planar, with a small dihedral angle between the pyridine (B92270) and benzene (B151609) rings. researchgate.net Crystallographic data for a related compound, 3-chloro-8-nitroquinoline, indicates it crystallizes in the triclinic space group P-1.

Determination of Molecular Planarity and Dihedral Angles

The molecular structure of quinoline derivatives, including this compound, is generally characterized by a planar configuration. For the parent 8-nitroquinoline molecule, the structure is nearly flat, with a dihedral angle of 3.0(9)° observed between the pyridine and benzene rings. cncb.ac.cniucr.orgresearchgate.net However, the introduction of substituents can induce minor deviations from perfect planarity.

In related substituted quinolines, the degree of planarity is influenced by the nature and position of the substituent groups. For instance, in a cocrystal involving 5-nitroquinoline, the dihedral angle between the quinoline ring system and an attached nitro group was found to be 11.3(2)°. nih.gov Studies on 2-styryl-8-nitroquinoline derivatives have shown that they tend to exhibit a more or less planar molecular geometry, with smaller dihedral angles ranging from 1.32° to 3.45° between the aromatic rings. nih.govacs.org This suggests that the quinoline core in this compound is also expected to be largely planar, with potential minor twisting caused by the chloro and nitro substituents. The planarity of the quinoline ring system is a critical factor, with root-mean-square deviations often being less than 0.04 Å.

Table 1: Dihedral Angles in Related Nitroquinoline Compounds
CompoundDescription of Dihedral AngleDihedral Angle (°)Reference
8-NitroquinolineBetween pyridine and benzene rings3.0(9) iucr.org
5-Nitroquinoline (in a cocrystal)Between quinoline ring system and nitro group11.3(2) nih.gov
2-Styryl-8-nitroquinoline derivativesBetween aromatic rings1.32–3.45 nih.govacs.org
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Supramolecular assembly in the solid state is governed by a variety of non-covalent interactions. For quinoline derivatives, π-π stacking interactions are a significant feature. In the crystal structures of related compounds, these interactions are commonly observed between the aromatic portions of adjacent molecules. acs.org For example, in 2-styryl-8-nitroquinoline derivatives, strong π-π stacking interactions lead to the formation of π-stacked dimers. nih.gov The centroid-to-centroid distances in these dimers are in the range of 3.59–3.73 Å, with perpendicular distances between the rings of 3.42–3.49 Å. nih.gov

In addition to π-π stacking, other weak intermolecular forces such as C-H···O and C-H···N hydrogen bonds play a role in stabilizing the crystal lattice. nih.gov The presence of the nitro group and the chlorine atom in this compound can also lead to specific interactions. For instance, halogen bonding, such as Cl···Cl interactions, has been noted in the supramolecular assembly of related chloroquinoxaline compounds. The crystal packing of quinoline derivatives can be stabilized by weak C—H⋯Cl and C—H⋯N interactions. researchgate.net

Impact of Substituents on Molecular Conformation

Substituents play a crucial role in dictating the molecular conformation and the electronic properties of the quinoline ring. The nitro group at the 8-position and the chlorine atom at the 2-position in this compound have significant electronic effects that influence the reactivity and conformation of the molecule. The nitro group is a strong electron-withdrawing group, which affects the electron density distribution across the aromatic system.

Computational Chemistry and Cheminformatics

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like this compound. nih.gov DFT calculations allow for the prediction of molecular geometries, vibrational frequencies, and other electronic properties with a good degree of accuracy. researchgate.netresearchgate.net

Vibrational Analysis and Potential Energy Distribution

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. These calculations also provide theoretical vibrational spectra (FT-IR and FT-Raman) that can be compared with experimental spectra for validation. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific modes of vibration within the molecule, such as stretching, bending, and torsional motions. researchgate.net

For related molecules like 8-chloroquinoline (B1195068) and 8-nitroquinoline, complete vibrational assignments have been carried out using DFT calculations. researchgate.netgoogle.com These studies investigate the influence of the chloro and nitro groups on the skeletal modes of the quinoline ring. researchgate.net For example, characteristic vibrational frequencies for functional groups, such as the azide (B81097) stretch at ~2100 cm⁻¹, C-F/C-Cl stretches at 1220–1300 cm⁻¹ and 600–650 cm⁻¹, respectively, and quinoline ring vibrations in the 1400–1600 cm⁻¹ region, have been identified using these methods.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Related Quinoline Derivatives
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Azide (-N₃)Stretch~2100
C-FStretch1220–1300
C-ClStretch600–650
Quinoline RingC=N and C-C stretches1400–1600
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its chemical reactivity and stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and a greater ease of electronic excitation.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate these orbital energies. For the parent quinoline molecule, the HOMO-LUMO energy gap has been calculated at approximately 4.83 eV. scirp.org For related substituted quinolines, this value changes based on the nature and position of the substituents. For example, in a theoretical study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to be between 3.75 eV and 3.84 eV, depending on the conformer. dergipark.org.tr

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
Quinoline-6.646-1.8164.83 scirp.org
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)--3.75 dergipark.org.tr
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)--3.84 dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Recent research has utilized this compound in the development of novel small-molecule inhibitors. In one study aimed at disrupting the MTDH-SND1 protein-protein interaction, which is relevant in cancer pathways, a virtual screening of a compound library was performed. acs.org The resulting lead compound featured a quinoline structure derived from this compound. The docking results indicated that the quinoline moiety binds to the surface of the SND1 protein, occupying a hydrophobic pocket that is critical for the protein-protein interaction. acs.org

In a similar vein, acylhydrazone derivatives of the closely related 4-chloro-8-nitro-1,2-dihydroquinoline were synthesized and subjected to molecular docking studies against tyrosine-protein kinase c-Src (PDB: 3G6H), a known target in cancer therapy. researchgate.net These simulations help to understand the binding patterns and interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for the observed biological activity. researchgate.net Such studies underscore the potential of the this compound scaffold to serve as a foundation for designing targeted therapeutic agents.

Ligand ScaffoldTarget ProteinBiological SignificanceSource
Quinoline (from this compound)SND1Cancer (Protein-Protein Interaction) acs.org
4-Chloro-8-nitro-1,2-dihydroquinoline acylhydrazonec-Src KinaseCancer Therapy researchgate.net

In Silico Prediction of Pharmacological Profiles (e.g., Drug-likeness)

In silico methods are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of chemical compounds before their synthesis, saving time and resources in the drug discovery pipeline. These predictions are often based on established guidelines such as Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability. nih.gov

For this compound, its fundamental physicochemical properties can be evaluated against these rules.

Lipinski's Rule of Five:

Molecular Weight (MW) ≤ 500 g/mol

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

This compound meets these criteria, suggesting it has a favorable profile for development as an orally administered drug. nih.gov Computational tools like SwissADME and pkCSM are frequently used to perform these analyses. nih.gov Studies on analogous compounds, such as 8-nitroquinolone-based acyl hydrazones, have shown good theoretical gastrointestinal absorption and low toxicity. nih.gov Similarly, an analysis of a library of 4-piperazinyl-6-nitroquinoline derivatives found that the compounds were free of problematic structural alerts (PAINS) and generally adhered to drug-likeness rules.

PropertyValue for this compoundLipinski's RuleComplianceSource
Molecular Weight208.60 g/mol ≤ 500Yes nih.gov
XLogP32.4≤ 5Yes nih.gov
Hydrogen Bond Donors0≤ 5Yes nih.gov
Hydrogen Bond Acceptors4 (N and O atoms)≤ 10Yes nih.gov

Advanced Multiwave-function Analysis (RDG, ELF, LOL)

To gain a deeper understanding of the chemical bonding and non-covalent interactions within a molecule, advanced multiwave-function analyses are employed. These include Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL).

Reduced Density Gradient (RDG): This analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the RDG against the electron density.

Electron Localization Function (ELF): ELF is a topological analysis that provides a map of electron localization in a molecule. High ELF values indicate regions of covalent bonds and lone pairs, while lower values correspond to delocalized electrons. researchgate.net

Localized Orbital Locator (LOL): LOL offers a complementary view to ELF, providing clear visualization of bonding and lone pair regions within the molecular structure.

While specific RDG, ELF, and LOL analyses for this compound are not widely published, studies on structurally similar compounds demonstrate the power of these methods. For instance, a detailed computational investigation of 2-Methyl-8-nitroquinoline utilized RDG, ELF, and LOL to explain the chemical significance and reactivity of the molecule. researchgate.net Another study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) used these topological methods to investigate intermolecular interactions. eurjchem.com Applying these analyses to this compound would provide precise information on its electron distribution, the nature of its covalent bonds, and the sites of potential non-covalent interactions, which are crucial for its interaction with biological targets. researchgate.neteurjchem.com

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 2 Chloro 8 Nitroquinoline Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of 2-chloro-8-nitroquinoline derivatives is significantly modulated by the nature and position of various functional groups. The interplay between these substituents determines the molecule's electronic properties, reactivity, and ultimately its interaction with biological targets.

The chlorine atom at the 2-position and the nitro group at the 8-position are key determinants of the chemical reactivity of the this compound core. ontosight.aia2bchem.com The chlorine atom, being a halogen, is an electron-withdrawing group that influences the electron density of the quinoline (B57606) ring system. stackexchange.com This can make the compound more susceptible to nucleophilic substitution reactions, a common strategy for introducing further chemical diversity. evitachem.com

The nitro group at the 8-position is a strong electron-withdrawing group. stackexchange.com Its presence significantly impacts the electronic properties of the molecule. In some contexts, such as in the development of antikinetoplastid agents, the 8-nitro group is crucial for the molecule's bioactivation by parasitic nitroreductases. nih.govresearchgate.net The reduction of the nitro group can lead to the formation of cytotoxic metabolites that are lethal to the parasite. nih.gov The combination of the lactam function and the nitro group at position 8 in some derivatives can lead to a significant positive shift in the redox potential, which has been correlated with antileishmanial activity. nih.govresearchgate.net

The strategic placement of halogen and nitro groups can be used to fine-tune the reactivity and biological activity of the quinoline scaffold. For instance, the presence of these groups can enhance the compound's ability to act as a building block in the synthesis of more complex molecules. a2bchem.com

The specific placement of functional groups on the quinoline ring has a profound impact on the biological activity of its derivatives. orientjchem.orgmdpi.com SAR studies have consistently shown that modifications at different positions lead to varying effects on potency and selectivity. orientjchem.org For example, in the context of anticancer activity, substitutions at positions 2 and 3 have been found to be more effective against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org

The position of a substituent can influence how the molecule interacts with its biological target. For instance, the introduction of a substituent at position 4 of the quinoline ring has been shown to enhance potency against cancer cells. orientjchem.org Similarly, in the development of antileishmanial agents, the position of a selenyl group was found to be critical, with a 2-substituted quinoline being significantly more active than an 8-substituted one. mdpi.com

The electronic nature of substituents on the quinoline ring, whether they are electron-withdrawing or electron-donating, plays a pivotal role in modulating biological activity. ontosight.airesearchgate.net Electron-withdrawing groups, such as nitro groups and halogens, decrease the electron density of the aromatic system. studypug.com This can enhance the electrophilicity of the molecule, making it more reactive towards nucleophiles and potentially influencing its interaction with biological targets. studypug.com For example, the presence of electron-withdrawing groups can be crucial for the bioactivation of certain antiparasitic compounds. researchgate.net

Conversely, electron-donating groups, such as alkyl or methoxy (B1213986) groups, increase the electron density of the quinoline ring. studypug.com This can enhance the nucleophilicity of the molecule and stabilize cationic intermediates. studypug.com In some cases, electron-donating groups have been shown to increase the potency of antifungal agents. researchgate.net The balance between electron-withdrawing and electron-donating groups is critical in the design of quinoline-based drugs, as it influences not only the molecule's reactivity but also its pharmacokinetic properties. researchgate.netstudypug.com

For instance, in the context of antileishmanial activity, an aryl fragment with an electron-donating substituent was found to promote promising activity, while an aryl fragment with an electron-withdrawing substituent resulted in low activity. mdpi.com

Group Type Effect on Quinoline Ring Impact on Reactivity Example Biological Relevance
Electron-Withdrawing (e.g., -NO2, -Cl)Decreases electron densityIncreases electrophilicityBioactivation of antiparasitic drugs researchgate.net
Electron-Donating (e.g., -CH3, -OCH3)Increases electron densityIncreases nucleophilicityEnhanced antifungal activity researchgate.net

Pharmacophore Identification and Modification

A key aspect of drug design is the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity. Once identified, this pharmacophore can be modified to optimize potency, selectivity, and pharmacokinetic properties.

For quinoline derivatives, SAR studies have been instrumental in elucidating the key structural features necessary for their biological effects. orientjchem.orgmdpi.com The quinoline scaffold itself is a privileged structure in medicinal chemistry, known for its broad range of biological activities. researchgate.net The planarity of the quinoline ring system is often important, as it can facilitate intercalation with DNA, a mechanism of action for some anticancer agents. orientjchem.org

Specific functional groups at particular positions have been identified as critical for activity. For example, in certain antimalarial quinolines, a basic nitrogen atom within the quinoline ring is essential. orientjchem.org Similarly, for some antikinetoplastid agents, an intramolecular hydrogen bond between a lactam function and the nitro group at position 8 is a key feature of the antileishmanial pharmacophore. nih.govresearchgate.net The presence of a halogen atom can also significantly enhance antimalarial activity. orientjchem.org

The identification of these essential features provides a roadmap for the design of new derivatives with improved therapeutic potential.

Positions 4 and 6 of the quinoline ring have been identified as key sites for modification to enhance the biological activity of its derivatives. orientjchem.orgmdpi.com

Position 4: Modifications at the C4 position have been shown to significantly impact the potency of quinoline-based compounds against various targets. For instance, the introduction of a substituent at this position can enhance a compound's anticancer activity. orientjchem.org In the context of antileishmanial agents, the introduction of various heterocyclic fragments, such as thiazole (B1198619) or isothiazole, at position 4 can maintain activity in the micromolar range. mdpi.com The nature of the substituent at C4 can also influence the compound's metabolic stability and cytotoxicity. mdpi.com

Position 6: The C6 position is another critical point for substitution. The introduction of a fluorine atom at position 6 has been shown to significantly enhance the antibacterial activity of quinoline derivatives. orientjchem.org In some studies on HMG-CoA reductase inhibitors, however, modifications at the 6-position with various substituents had little effect on potency. nih.gov In the development of antitrypanosomal agents, the introduction of a bromine atom at position 6 of the 8-nitroquinolin-2(1H)-one scaffold resulted in a potent and selective derivative. acs.org

The strategic modulation of positions 4 and 6 allows for the fine-tuning of the biological activity profile of this compound derivatives, highlighting the importance of a systematic approach to SAR studies in drug discovery.

Position Modification Observed Effect Therapeutic Area
4Introduction of a substituentEnhanced potency orientjchem.orgAnticancer
4Introduction of thiazole/isothiazoleMaintained activity mdpi.comAntileishmanial
6Introduction of a fluorine atomSignificantly enhanced activity orientjchem.orgAntibacterial
6Introduction of a bromine atomPotent and selective activity acs.orgAntitrypanosomal

Electrochemical Properties and Biological Activity Correlation

The biological activity of nitroaromatic compounds, including derivatives of this compound, is often linked to their electrochemical properties. The nitro group can be reduced within target organisms, such as the Leishmania parasite, by specific nitroreductases (NTRs) to form cytotoxic agents. nih.govnih.gov This bioactivation process is highly dependent on the redox potential of the molecule.

Cyclic voltammetry is a key electrochemical technique used to measure the reduction potential of nitroaromatic compounds. nih.gov This method provides valuable insights into the ease with which a compound can accept an electron, a critical step in its bioactivation by parasitic NTRs. nih.govnih.gov

In studies involving 8-nitroquinolin-2(1H)-one derivatives, which are structurally related to and can be synthesized from this compound, cyclic voltammetry has been employed to determine their redox potentials. nih.govresearchgate.net For instance, a series of 31 derivatives of 8-nitroquinolin-2(1H)-one were synthesized and their reduction potentials were measured in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov These measurements revealed a wide range of redox potentials, from -1.1 to -0.45 V. nih.govresearchgate.net The basic redox potential for the parent 8-nitroquinoline (B147351) was found to be -0.84 V. nih.gov The introduction of a lactam function at the 2-position, creating the 8-nitroquinolin-2(1H)-one scaffold, significantly increases the redox potential to -0.54 V. This shift is attributed to the formation of an intramolecular hydrogen bond between the lactam group and the nitro group at position 8. nih.govresearchgate.net Further substitutions on the quinoline ring can fine-tune this potential. For example, introducing an electron-withdrawing bromine atom at position 6 of the 8-nitroquinolin-2(1H)-one scaffold further increases the redox potential from -0.54 V to -0.40 V. nih.gov

Here is an interactive data table showing the redox potentials of selected nitroquinoline derivatives:

Compound NameStructureRedox Potential (V vs NHE)
8-Nitroquinoline-0.84 nih.gov
8-Nitroquinolin-2(1H)-one-0.54 nih.govnih.gov
6-Bromo-8-nitroquinolin-2(1H)-one-0.40 nih.gov
O-methylated 8-nitroquinolin-2(1H)-one analogue-0.75 nih.gov

A clear correlation has been established between the redox potential of 8-nitroquinoline derivatives and their antileishmanial activity. Research has demonstrated that for a compound in this series to exhibit activity against Leishmania infantum, its redox potential must be above a certain threshold. nih.govresearchgate.net

Studies on a series of 8-nitroquinolin-2(1H)-one derivatives revealed that only compounds with a redox potential above -0.6 V were active against L. infantum. nih.govresearchgate.net This finding underscores the importance of a sufficiently high redox potential for effective bioactivation by the parasite's NTRs. The parent 8-nitroquinoline, with its low redox potential of -0.84 V, is inactive. nih.gov However, the conversion to the 8-nitroquinolin-2(1H)-one scaffold, which raises the redox potential to -0.54 V, results in an active compound. nih.gov This highlights the critical role of the intramolecular hydrogen bond in elevating the redox potential to a level suitable for enzymatic reduction. nih.govresearchgate.net

Conversely, derivatives lacking the nitro group at position 8 are inactive, confirming the essential role of this group and its reduction in the mechanism of action. nih.govacs.org Similarly, an O-methylated analogue, which cannot form the crucial intramolecular hydrogen bond, has a lower redox potential (-0.75 V) and is also inactive against L. infantum. nih.govacs.org This evidence strongly supports the hypothesis that a higher redox potential facilitates the enzymatic reduction of the nitro group, leading to the generation of cytotoxic metabolites that kill the parasite.

Here is an interactive data table summarizing the relationship between redox potential and antileishmanial activity for selected compounds:

CompoundRedox Potential (V vs NHE)Antileishmanial Activity (L. infantum)
8-Nitroquinoline-0.84 nih.govInactive nih.gov
8-Nitroquinolin-2(1H)-one-0.54 nih.govnih.govActive nih.gov
O-methylated 8-nitroquinolin-2(1H)-one analogue-0.75 nih.govInactive nih.govacs.org
Derivatives with redox potential > -0.6 V> -0.6 nih.govresearchgate.netGenerally Active nih.govresearchgate.net
Derivatives with redox potential < -0.6 V< -0.6 nih.govresearchgate.netGenerally Inactive nih.govresearchgate.net

Rational Drug Design and Lead Compound Optimization

The development of new drugs based on the this compound scaffold benefits from rational design principles and lead compound optimization strategies. These approaches aim to enhance the desired biological activity while minimizing unwanted side effects.

The quinoline scaffold is a fundamental component in many bioactive compounds, including natural products like neocryptolepine (B1663133). researchgate.netresearchgate.net Neocryptolepine, an indoloquinoline alkaloid, and its derivatives serve as important core structures in drug design due to their significant biological activities. researchgate.net The synthesis of neocryptolepine analogues can be approached by constructing the indolo[2,3-b]quinoline system, which involves the fusion of an indole (B1671886) ring with a quinoline core. researchgate.net

The design of new therapeutic agents often involves using the quinoline moiety as a foundational building block. researchgate.netresearchgate.net Synthetic modifications to these core structures are a key strategy in medicinal chemistry to improve pharmacokinetic profiles and target engagement. researchgate.netnih.gov For example, the strategic placement of substituents on the quinoline ring system is a common approach to modulate the biological and physicochemical properties of the resulting compounds. nih.gov

Starting from a lead compound like this compound, various derivatization strategies can be employed to enhance antileishmanial potency and reduce cytotoxicity against mammalian cells. capes.gov.brnih.gov

One successful strategy involves the conversion of the 2-chloro group to a lactam, forming the 8-nitroquinolin-2(1H)-one pharmacophore. nih.govresearchgate.net This initial hit can then be further modified. Pharmacomodulation at different positions of this scaffold has been explored to improve the activity profile. nih.govresearchgate.net For instance, the introduction of a bromine atom at position 6 of the 8-nitroquinolin-2(1H)-one ring was found to significantly increase the redox potential and enhance antitrypanosomal activity. acs.org

Another approach is the introduction of different substituents on the styryl ring of 2-styryl-8-nitroquinolines. acs.org A study on these derivatives showed that compounds with a hydroxyl group at the C-8 position of the quinoline ring had better cytotoxicity against HeLa cancer cells than those with a nitro group. acs.org Furthermore, the presence of an electron-withdrawing group, such as bromine, on the styryl ring enhanced the cytotoxic activity. acs.org

The goal of these modifications is to create derivatives with a high therapeutic index—meaning high potency against the target parasite and low toxicity to human cells. For example, in the 8-nitroquinolin-2(1H)-one series, a 3-bromo-substituted derivative was identified as a hit compound with both antileishmanial and antitrypanosomal activity, coupled with low cytotoxicity on a human liver cell line (HepG2). nih.govresearchgate.net This demonstrates the potential of rational derivatization to yield promising drug candidates.

Biological Activities and Therapeutic Potential of 2 Chloro 8 Nitroquinoline and Its Analogs

Anticancer and Antitumor Investigations

The therapeutic potential of quinoline (B57606) derivatives has been a significant area of focus in oncology research. These compounds have demonstrated a wide range of biological activities, with particular promise as anticancer agents. Their efficacy stems from various mechanisms, including the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. arabjchem.org The structural diversity of the quinoline scaffold allows for synthetic modifications to create derivatives with enhanced potency and selectivity against various cancer cell lines. arabjchem.orgarabjchem.org

In Vitro Cytotoxicity Evaluation in Various Cancer Cell Lines

The cytotoxic effects of 2-chloro-8-nitroquinoline analogs have been extensively studied across a spectrum of human cancer cell lines. These in vitro assays are crucial for determining the antiproliferative activity of these compounds and identifying specific cancer types that may be susceptible to their therapeutic action.

Derivatives of the quinoline scaffold have shown significant cytotoxic activity against colorectal cancer cells. One such analog, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a neocryptolepine (B1663133) derivative), demonstrated remarkable cytotoxicity against both HCT116 and Caco-2 cell lines, with IC50 values of 0.35 µM and 0.54 µM, respectively. nih.gov The potency against HCT116 cells was found to be 17 times higher than that of its parent compound, neocryptolepine. nih.gov

Another study focused on 7-methyl-8-nitro-quinoline and its subsequent derivatives, evaluating their effects on the Caco-2 cell line. The research indicated that functionalization of the quinoline structure significantly influences its cytotoxic effects. For instance, the nitro derivative (7-methyl-8-nitro-quinoline) was more cytotoxic than its precursor mixture. Further modifications to a nitro-aldehyde derivative (8-nitro-7-quinolinecarbaldehyde) resulted in the highest cytotoxicity in the series, with an IC50 value of 0.535 µM. brieflands.com Other studies have also identified various quinoline-based compounds with potent activity against HCT116 cells. scispace.comnih.govnih.gov

CompoundCell LineIC50 Value (µM)Source
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT1160.35 nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-20.54 nih.gov
7-methyl-8-nitro-quinolineCaco-21.87 brieflands.com
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinolineCaco-20.93 brieflands.com
8-nitro-7-quinolinecarbaldehydeCaco-20.535 brieflands.com
8-Amino-7-quinolinecarbaldehydeCaco-21.140 brieflands.com

The anticancer activity of this compound analogs extends to other cancer types. The synthetic analog 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was assessed against pancreatic (PANC-1), liver (SMMC-7721), and gastric (AGS) cancer cell lines, demonstrating its broad-spectrum potential. nih.gov Furthermore, studies on 8-hydroxyquinoline (B1678124) (8HQ) derivatives, a related class of compounds, have shown promising antiproliferative results. For example, certain 2-substituted-8HQs have displayed activity against HeLa cervical cancer cells, particularly in the presence of copper and iron. frontiersin.org Copper(II) complexes with other 8HQ derivatives have also shown high cytotoxic activity against various cancer cells, inducing apoptosis and cell cycle arrest. frontiersin.org

Compound ClassCell LineObserved EffectSource
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolinePANC-1 (Pancreatic)Cytotoxicity Assessed nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineSMMC-7721 (Liver)Cytotoxicity Assessed nih.gov
2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineAGS (Gastric)Cytotoxicity Assessed nih.gov
2-substituted-8-hydroxyquinolinesHeLa (Cervical)Antiproliferative Activity frontiersin.org

Quinoline derivatives have been extensively evaluated for their efficacy against breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 lines. ias.ac.in A novel series of 2-quinolinone derivatives showed high anti-proliferative activity against the MCF-7 cell line, where they were found to induce apoptosis. mdpi.com Similarly, copper(II) complexes incorporating 8-hydroxyquinoline derivatives have been screened against MCF-7 cells, with results indicating that the specific chemical groups attached to the ligand influence the compound's cytotoxicity. rsc.org For instance, a complex with a carboxylic acid group showed higher cytotoxicity than one with a cyano group, likely due to its hydrogen-bonding capabilities. rsc.org Other research has identified pyrazolo[4,3-c]hexahydropyridine derivatives with a quinoline scaffold that exhibit excellent cytotoxic activity against both MDA-MB-231 and MCF-7 cells. mdpi.com

Compound/Derivative ClassCell LineIC50 Value (µM)Source
Plastoquinone Analog (AQ-12)MCF-76.06 ± 3.09 nih.gov
Plastoquinone Analog (AQ-12)HCT-1165.11 ± 2.14 nih.gov
Pyrazolo[4,3-c]hexahydropyridine derivative (Compound 31)MCF-72.4 mdpi.com
Pyrazolo[4,3-c]hexahydropyridine derivative (Compound 31)MDA-MB-2314.2 mdpi.com
2-Quinolinone derivative (Compound 11)MCF-73.03 ± 1.5 mdpi.com
2-Quinolinone derivative (Compound 11)MDA-MB-23111.90 ± 2.6 mdpi.com

Mechanisms of Action in Cancer Biology

The antitumor effects of this compound and its analogs are attributed to their ability to interfere with critical cellular processes and signaling pathways that are often dysregulated in cancer.

A key mechanism of action for many quinoline-based anticancer agents is the inhibition of enzymes that are vital for cancer cell survival and proliferation. researchgate.net For example, certain quinoline derivatives function as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation. mdpi.com Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells.

Other quinoline analogs have been identified as inhibitors of topoisomerases, enzymes essential for managing DNA topology during replication. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells. The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is another target. The compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to exert its cytotoxic effects on colorectal cancer cells by modulating this pathway. nih.gov

Additionally, some 8-hydroxyquinoline derivatives, such as nitroxoline, have been identified as inhibitors of methionine aminopeptidase, an enzyme involved in angiogenesis. nih.gov This anti-angiogenic activity, combined with direct antitumor effects, provides a dual mechanism for inhibiting tumor growth. nih.gov

Interaction with Molecular Targets

The anticancer activity of quinoline derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. While direct studies on this compound are limited, research on analogous compounds provides significant insights into its potential mechanisms of action.

Quinoline-based compounds have been identified as inhibitors of several key enzymes involved in cancer progression. For instance, certain quinoline derivatives have shown potent inhibitory activity against tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various tumors. arabjchem.org The inhibition of EGFR can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival.

Furthermore, topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and transcription, are another important target for quinoline derivatives. Some analogs have been shown to inhibit both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells. Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of their target enzymes, providing a rationale for their inhibitory activity. neuroquantology.com A new series of acyl hydrazones synthesized from a related compound, 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde, demonstrated potent cytotoxicity against HeLa cell lines, suggesting that these compounds may induce apoptosis through interaction with key cellular targets. researchgate.net

Modulation of Signal Transduction Pathways (e.g., PI3K/AKT/mTOR)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. researchgate.net Its dysregulation is a common feature in many human cancers, making it a prime target for anticancer drug development. nih.gov

Several studies have highlighted the potential of quinoline derivatives to inhibit the PI3K/Akt/mTOR pathway. researchgate.net Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis. While direct evidence for this compound is not extensively documented, the broader class of quinoline compounds has been shown to exert inhibitory effects at different nodes of this cascade. For example, some quinoline derivatives have been found to be potent inhibitors of both PI3K and mTOR kinases. researchgate.net This dual inhibition is particularly effective as it can overcome the feedback activation of AKT that is often observed with mTORC1 inhibitors alone. nih.gov The inhibition of PI3K/AKT signaling by quinoline analogs has been shown to trigger apoptosis in cancer cells. mdpi.com

Inhibition of Colony Formation and Cell Migration

The ability of cancer cells to form colonies and migrate to distant sites is fundamental to tumor progression and metastasis. Assays that measure the inhibition of these processes are crucial in evaluating the anticancer potential of new compounds.

The inhibitory concentration (IC50) values for these activities provide a quantitative measure of a compound's potency. For instance, a novel 4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazone was identified as the most potent in a series against HeLa cell lines with an IC50 value of 18.8 μM. researchgate.net

Antimitotic Effects and Tubulin Interaction

Microtubules, dynamic polymers of α- and β-tubulin, play a critical role in cell division, maintenance of cell shape, and intracellular transport. researchgate.net Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. nih.gov

Several quinoline derivatives have been identified as antimitotic agents that interfere with tubulin polymerization. arabjchem.org These compounds can bind to tubulin, either promoting or inhibiting its assembly into microtubules. Many tubulin inhibitors bind at the colchicine binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and ultimately apoptosis. nih.gov While direct experimental data for this compound's interaction with tubulin is limited, the known activity of its analogs suggests that it may also possess antimitotic properties.

Bioactivation by Nitroreductases in Specific Contexts

Nitroaromatic compounds, such as this compound, can function as prodrugs that are selectively activated under hypoxic conditions, which are characteristic of solid tumors. This bioactivation is often mediated by nitroreductase enzymes, which are more active in low-oxygen environments.

The nitroreductase enzymes catalyze the reduction of the nitro group to a more reactive species, such as a nitroso, hydroxylamine, or amine group. These reduced metabolites can then exert cytotoxic effects by forming adducts with DNA and proteins, leading to cell death. This targeted activation makes nitroaromatic compounds attractive candidates for developing cancer therapies with reduced systemic toxicity.

A study on the transformation of 2-chloroquinoline (B121035) by Pseudomonas putida strain 86, which was grown on quinoline, showed the formation of 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline. This transformation indicates that the quinoline ring can be enzymatically modified by bacterial systems. Further acid-catalyzed decomposition of this product predominantly yielded 2-chloro-8-hydroxyquinoline. nih.gov This suggests a potential metabolic pathway for 2-chloro-nitroquinoline derivatives in biological systems containing nitroreductases.

Antimicrobial Efficacy

Antibacterial Activity Studies

Quinoline derivatives have a long history as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is known for its potent and broad-spectrum antimicrobial activity. While specific antibacterial studies on this compound are not extensively reported, the activity of its analogs provides valuable information.

Studies on various halogenated and nitro-substituted 8-hydroxyquinolines have demonstrated significant antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. For instance, nitroxoline (5-nitro-8-hydroxyquinoline) has shown strong activity against Aeromonas hydrophila with a MIC of 5.26 μM. nih.govelsevierpure.comresearchgate.net Halogenated 8-hydroxyquinolines have also displayed high antigrowth activity against Gram-negative bacteria. nih.govelsevierpure.com

The table below summarizes the antibacterial activity of some 8-hydroxyquinoline derivatives against various bacterial strains, highlighting the potential of this class of compounds as antimicrobial agents.

CompoundBacterial StrainMIC (μM)
8-Hydroxyquinoline (Parent Compound)Gram-positive bacteria3.44 - 13.78
Nitroxoline (5-nitro-8-hydroxyquinoline)Aeromonas hydrophila5.26
Nitroxoline (5-nitro-8-hydroxyquinoline)Pseudomonas aeruginosa84.14
CloxyquinListeria monocytogenes5.57
CloxyquinPlesiomonas shigelloides11.14

Data sourced from studies on 8-hydroxyquinoline and its derivatives. nih.govelsevierpure.comresearchgate.net

Antifungal Activity Evaluations

The quinoline scaffold is also a source of potent antifungal agents. A series of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited high potency against a range of pathogenic fungi, including critical priority pathogens like Candida auris and Candida glabrata, with MIC values as low as ≤0.0313 μg/mL. nih.gov

Other 8-hydroxyquinoline derivatives, such as clioquinol, have been shown to be active against various Candida species and dermatophytes, with MICs ranging from 0.031 to 2 μg/mL. nih.gov Clioquinol also demonstrated growth inhibition of 71-75% against species like Aspergillus flavus and Aspergillus niger. nih.gov Furthermore, certain quinoline-based hydroxyimidazolium hybrids displayed remarkable activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and notable activity against Candida and Aspergillus species (MIC of 62.5 µg/mL). mdpi.com

Table 3: Antifungal Activity of Quinoline Analogs
Compound/ClassFungal Pathogen(s)Activity (MIC)Reference
8-Hydroxyquinolin-5-ylidene thiosemicarbazonesC. auris, C. glabrata, C. neoformans≤0.0313 μg/mL nih.gov
ClioquinolCandida spp., Dermatophytes0.031–2 μg/mL nih.gov
Quinoline-based hybrids (7c-d)Cryptococcus neoformans15.6 µg/mL mdpi.com
Quinolinequinones (QQ7, QQ8)Candida albicansAs effective as Clotrimazole. nih.gov

Antiviral Properties

Research into the antiviral properties of quinoline derivatives is ongoing. Nitroxoline, an 8-hydroxyquinoline derivative, has been identified as having antiviral activity against the Japanese encephalitis virus (JEV). nih.gov Additionally, while structurally distinct, the related quinoxaline scaffold has been a source of compounds with antiviral potential. One quinoxaline derivative was found to reduce plaque formation by 25% in assays against Herpes simplex virus at a concentration of 20 µg/mL. nih.gov

Antiparasitic Applications

Nitroquinoline derivatives have emerged as promising candidates for antileishmanial drug discovery. A study of nitrated 2-substituted quinolines identified 2-hydroxy-8-nitroquinoline as a particularly promising hit molecule. nih.gov This compound demonstrated potent in vitro activity against Leishmania donovani promastigotes with a half-maximal inhibitory concentration (IC50) of 6.6 μM. nih.gov It was also effective against the clinically relevant intracellular amastigote form of L. donovani (IC50 = 6.5 μM) and against Leishmania infantum promastigotes (IC50 = 7.6 μM). nih.gov

The broader class of 8-hydroxyquinolines has also shown multispectral activity. mdpi.com The parent compound, 8-hydroxyquinoline, was effective against both promastigote and amastigote forms of L. (L.) amazonensis, L. (L.) infantum, and L. (V.) braziliensis. mdpi.com

Table 4: Antileishmanial Activity of 8-Nitroquinoline (B147351) Analogs
CompoundParasite Species &amp; StageActivity (IC₅₀/EC₅₀)Reference
2-Hydroxy-8-nitroquinolineL. donovani (promastigote)6.6 μM nih.gov
L. donovani (amastigote)6.5 μM nih.gov
L. infantum (promastigote)7.6 μM nih.gov
8-Nitroquinolin-2(1H)-one derivative (Cpd 7)L. infantum (amastigote)3.9 μM acs.org

Pharmacological modification of the 8-nitroquinolin-2(1H)-one scaffold has led to the identification of derivatives with powerful antitrypanosomal activity. acs.orgnih.gov A significant breakthrough was the discovery of a 6-bromo-substituted derivative, which displayed extremely high potency against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis in cattle, with a half-maximal effective concentration (EC50) of 12 nM. acs.orgnih.gov This compound was also highly active against Trypanosoma cruzi, the parasite responsible for Chagas disease, showing an EC50 of 0.5 μM (500 nM) against intracellular amastigotes. acs.orgdundee.ac.uk The activity of this compound is comparable to or better than that of several reference drugs, such as benznidazole (EC50 = 0.5 μM) and suramin (EC50 = 30 nM). acs.orgnih.gov The introduction of a bromine atom at the 6-position of the scaffold was found to be crucial for this high level of activity. nih.gov

Table 5: Antitrypanosomal Activity of an 8-Nitroquinoline Analog
CompoundParasite Species &amp; StageActivity (EC₅₀)Reference
6-Bromo-3-chloro-8-nitroquinolin-2(1H)-one (Cpd 12)T. b. brucei (trypomastigote)12 nM acs.orgnih.gov
T. cruzi (amastigote)500 nM acs.orgnih.gov
Reference DrugsSuramin (vs T. b. brucei)30 nM acs.orgnih.gov
Benznidazole (vs T. cruzi)500 nM acs.orgnih.gov

Mechanism of Bioactivation by Parasitic Nitroreductases (NTR1)

Nitroaromatic compounds, including analogs of this compound, function as prodrugs that require activation to exert their cytotoxic effects on parasites. researchgate.net This bioactivation is selectively carried out by parasitic type 1 nitroreductases (NTR1), enzymes found in kinetoplastid parasites such as Leishmania and Trypanosoma species. researchgate.netnih.govacs.org The mechanism involves the reduction of the nitro group on the quinoline scaffold.

The parasitic NTR1 enzyme reduces the nitroaromatic compound, leading to the generation of highly reactive and cytotoxic metabolites, such as electrophilic derivatives. nih.govacs.org These metabolites can then form covalent adducts with parasitic macromolecules, disrupting essential biological processes and leading to parasite death. researchgate.net The selectivity of this process is a key therapeutic advantage; because the activating enzymes are specific to the parasites, the prodrug is not significantly activated in host cells, minimizing toxicity. nih.gov Studies on 8-nitroquinolin-2(1H)-one derivatives, which are structurally related to this compound, have confirmed that these compounds are selectively bioactivated by the NTR1 of L. donovani and T. brucei brucei. researchgate.netacs.orgird.fr The efficiency of this bioactivation is linked to the compound's redox potential, with only substrates possessing a redox potential above a certain threshold (e.g., -0.6 V) demonstrating significant activity against L. infantum. researchgate.netnih.gov

Other Pharmacological Activities

Derivatives of the quinoline scaffold have been investigated for a wide spectrum of biological activities beyond their antiparasitic effects. nih.gov These activities stem from the versatility of the quinoline ring system, which serves as a privileged structure in medicinal chemistry, allowing for interactions with various biological targets. nih.govresearchgate.net

Quinoline derivatives have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models. tbzmed.ac.irresearchgate.net The mechanism of action often involves the suppression of key pro-inflammatory mediators and signaling pathways. tbzmed.ac.irnih.gov Inflammation is a defensive response to stimuli like infection or tissue injury, but chronic inflammation can lead to various diseases. tbzmed.ac.ir

Research has shown that quinoline analogs can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in stimulated macrophages. tbzmed.ac.irnih.gov Furthermore, these compounds can decrease the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tbzmed.ac.irnih.gov The anti-inflammatory effects of some quinoline derivatives, such as cryptolepine, are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov Studies on a 7-chloro-4-(piperazin-1-yl)quinoline derivative showed it was capable of inhibiting NO, iNOS protein, and the gene expression of inflammatory mediators like COX-2, IL-6, IL-1β, and TNF-α. tbzmed.ac.ir

The quinoline framework is a subject of interest for developing agents against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. nih.govnih.govconfex.com Oxidative stress is a key factor in the pathology of these diseases, and the antioxidant properties of quinoline derivatives contribute to their neuroprotective potential. nih.govconfex.com

The neuroprotective mechanisms of these compounds are often multifaceted. Molecular docking simulations and in vitro studies have shown that quinoline derivatives can act as inhibitors of key enzymes implicated in neurodegeneration, including acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govresearchgate.netnih.gov By inhibiting these enzymes, the compounds can help modulate neurotransmitter levels and reduce oxidative stress. nih.govnih.gov Specifically designed quinolinic-based analogs have been shown to protect glial and neuronal cells from oxidative insults. confex.com

The ability of quinoline and its analogs to inhibit various enzymes is a cornerstone of their diverse pharmacological profile.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : AChE and BChE are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Their inhibition is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.govwikipedia.org Numerous quinoline derivatives have been identified as potent inhibitors of both AChE and BChE. mdpi.comnih.gov The dual inhibition of both enzymes is considered a promising approach for treating neurological disorders. nih.gov Studies on diversely functionalized quinolinones have identified compounds with high inhibitory activity against human acetylcholinesterase (hrAChE) and moderate inhibition of human butyrylcholinesterase (hrBuChE). mdpi.com For instance, certain N-isopropylpiperazine substituted quinolinones demonstrated significant, non-competitive inhibition of hrAChE with IC50 values in the sub-micromolar range. mdpi.com

Inhibitory Activity of Selected Quinolinone Analogs Against Cholinesterases
CompoundhrAChE IC50 (µM)hrBuChE IC50 (µM)Selectivity
QN80.29 ± 0.0212.73 ± 0.45High for hrAChE
QN90.96Not specifiedHigh hrAChE inhibition
DQN71.58Not specifiedHigh hrAChE inhibition

Data derived from a study on quinolinone derivatives, showing potent inhibition of human acetylcholinesterase (hrAChE) and human butyrylcholinesterase (hrBuChE). mdpi.com

Urease Inhibition : Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. nih.govdovepress.com Inhibition of urease is a strategy for combating these infections. nih.gov Studies have identified various heterocyclic compounds as urease inhibitors. For example, research on thiourea derivatives has shown that compounds containing a 4-chloro or a 2-chloro-5-nitro substituent on an aryl group are potent urease inhibitors, indicating that chloro-nitro functionalization can be effective for this activity. nih.gov

Quinoline analogs can interact with and modulate various metabolic pathways through the inhibition of key enzymes.

Carbohydrate Metabolism : Certain quinoline-imidazole hybrids have been shown to inhibit enzymes crucial for carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.net Inhibition of these enzymes can help regulate blood glucose levels. researchgate.net

DNA Metabolism and Regulation : Quinoline-based compounds have been found to inhibit enzymes that act on DNA, representing an interaction with fundamental cellular processes. biorxiv.orgnih.gov These compounds can inhibit human DNA methyltransferase DNMT1 and various DNA and RNA polymerases. biorxiv.orgnih.gov The mechanism for some analogs involves intercalation into the DNA substrate, which leads to a conformational change in the enzyme and subsequent inhibition. biorxiv.orgnih.gov

Other Metabolic Enzymes : The versatility of the quinoline scaffold extends to the inhibition of other metabolic enzymes. For example, quinoline hybrids have been designed that show inhibitory activity against carbonic anhydrases and xanthine oxidase, an enzyme involved in the formation of uric acid. mdpi.com

Advanced Research Avenues and Future Perspectives

Development of Novel Therapeutic Agents

The unique electronic and structural features of the 2-Chloro-8-nitroquinoline core make it an attractive starting point for the design of new therapeutic agents, particularly in oncology.

The discovery of new drugs often begins with the identification of a "lead compound," a molecule that shows a desired biological activity. The this compound framework has been instrumental in generating new lead compounds. For instance, a series of novel 3-nitroquinoline derivatives were synthesized and evaluated for their antiproliferative effects against tumor cell lines that overexpress the epidermal growth factor receptor (EGFR). Several of these compounds displayed significant inhibitory activity, with IC50 values in the micromolar to nanomolar range, establishing them as promising templates for new anticancer agents nih.gov.

Similarly, research into related nitroquinoline structures has provided valuable insights. Studies comparing clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) with its analogues found that the non-halogenated 5-nitro derivative of 8-hydroxyquinoline (B1678124) was significantly more cytotoxic to human cancer cells nih.gov. This highlights the critical role of the nitro group in enhancing anticancer activity.

Optimization strategies for these lead compounds involve modifying their chemical structures to improve efficacy, selectivity, and pharmacokinetic properties. This can include altering substituents on the quinoline (B57606) ring. Among heterocyclic compounds, the quinoline scaffold has become an important construction motif for the development of new drugs researchgate.net.

Table 1: Examples of Nitroquinoline-Based Lead Compounds and Their Biological Activity

Compound ClassBiological Target/ActivityKey FindingsReference
3-NitroquinolinesAntiproliferative (EGFR-overexpressing tumor cells)IC50 values in the micromolar to nanomolar range. nih.gov
8-Hydroxy-5-nitroquinolineCytotoxic against human cancer cells5-10 fold lower IC50 value compared to clioquinol. nih.gov
Nitroxoline (a nitroquinoline derivative)Anticancer (various cell lines)Inhibits angiogenesis and induces apoptosis. nih.gov

Modern drug development increasingly focuses on targeted therapies that act on specific molecular targets involved in disease pathogenesis. Nitroquinoline derivatives have shown promise in this area. For example, the anticancer activity of compounds like clioquinol and nitroxoline has been linked to the inhibition of the Fork head box M1 (FoxM1) oncogenic transcription factor in cholangiocarcinoma cells dovepress.com. These compounds were found to significantly inhibit cancer cell survival, proliferation, and colony formation in a dose- and time-dependent manner dovepress.com.

Furthermore, nitroxoline has been identified as an inhibitor of methionine aminopeptidase-2 (MetAP-2) and an effective inhibitor of angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth nih.gov. Its ability to also induce cancer cell apoptosis and suppress cell migration and invasion makes it a strong candidate for anticancer drug repurposing nih.gov. The exploration of such specific mechanisms allows for the rational design of more effective and less toxic cancer therapies based on the nitroquinoline scaffold.

Applications in Organic Synthesis as Intermediates

This compound is a valuable intermediate in organic synthesis, providing a platform for the construction of more complex molecular architectures. Its utility stems from the reactivity of the chloro group at the 2-position, which can be readily displaced by various nucleophiles, and the directing effects of the nitro group.

This compound is used in research and development for pharmaceuticals lookchem.com. The quinoline ring system itself is a core component of many natural products and synthetic drugs bsu.edu. The presence of the chloro and nitro substituents on the this compound molecule offers multiple reaction sites for synthetic transformations, enabling the creation of diverse libraries of quinoline derivatives for biological screening.

Exploration of Agrochemical Applications

While the primary research focus for this compound has been in medicinal chemistry, the broader class of quinoline derivatives has found significant applications in agriculture. Quinoline-based compounds have been successfully developed as pesticides, including fungicides and nematicides researchgate.netnih.gov. For example, natural alkaloids with a quinoline structure have demonstrated potent activity against southern root-knot nematodes, which are major agricultural pests researchgate.net.

Given that the quinoline scaffold is essential for the efficacy of these agrochemicals, there is potential for derivatives of this compound to be explored for similar applications nih.gov. The development of novel quinoline-based pesticides is an active area of research, and the unique substitution pattern of this compound could lead to the discovery of new compounds with desirable agrochemical properties researchgate.net. A patent for quinoline derivatives has been filed for their use in controlling undesirable plant growth google.com.

In Vivo Efficacy Studies and Pre-clinical Development

The translation of promising in vitro results into effective clinical therapies requires rigorous in vivo testing. Several nitroquinoline derivatives have demonstrated significant anticancer activity in animal models. For example, nitroxoline was shown to act as an anti-angiogenic agent both in vitro and in vivo and was found to inhibit the growth of tumor xenografts in mice nih.gov.

In a preclinical pharmacodynamic evaluation, nitroxoline exhibited potent anticancer activity in an orthotopic urological tumor assay in vivo nih.gov. The compound significantly inhibited tumor growth in a dose-dependent manner nih.gov. Another study on 8-hydroxy-2-quinolinecarbaldehyde, a related quinoline derivative, confirmed its in vivo antitumor activity in a hepatocellular carcinoma xenograft model in athymic nude mice, where it abolished tumor growth without observable toxicity to vital organs nih.gov. These studies underscore the therapeutic potential of quinoline-based compounds and provide a strong rationale for the continued pre-clinical development of novel derivatives of this compound.

Table 2: Summary of In Vivo Studies on Quinoline Derivatives

CompoundAnimal ModelKey In Vivo EfficacyReference
NitroxolineTumor xenografts in miceInhibited tumor growth; anti-angiogenic effects. nih.gov
NitroxolineOrthotopic urological tumor modelDose-dependent tumor growth inhibition (up to 83.9%). nih.gov
8-Hydroxy-2-quinolinecarbaldehydeHep3B hepatocellular carcinoma xenograft in nude miceAbolished tumor growth at 10 mg/kg/day with no observable toxicity. nih.gov

Investigation of Novel Reaction Mechanisms and Synthetic Pathways

Continued progress in the application of this compound relies on the development of new and efficient synthetic methodologies. Research in this area focuses on creating diverse quinoline analogues through various chemical transformations. For example, the synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline can be achieved through the nitration of 2-chloro-8-hydroxyquinoline bsu.edu. The 8-hydroxy derivatives can then be converted to 8-methoxyquinoline analogues using methyl iodide and potassium carbonate bsu.edu.

The study of reaction mechanisms provides a deeper understanding of how these transformations occur, allowing for better control over reaction outcomes and the design of more efficient synthetic routes. The versatility of the quinoline scaffold allows for a wide range of synthetic modifications, which are being explored to generate novel compounds with enhanced biological activities bsu.edu.

Further Elucidation of Biological Mechanisms at the Molecular Level

While direct experimental studies on the specific molecular mechanisms of this compound are not extensively documented in publicly available research, the biological activities of structurally related quinoline derivatives provide a strong foundation for future investigations. Advanced research is poised to explore several promising avenues to delineate the precise molecular interactions and signaling pathways modulated by this compound. The existing body of knowledge on analogous compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline) and various 2-chloroquinoline (B121035) derivatives, suggests that the biological effects of this compound may be multifaceted, potentially involving enzyme inhibition, disruption of cellular signaling cascades, and the induction of oxidative stress.

Future research will likely focus on identifying the specific intracellular targets of this compound. Based on studies of similar compounds, a number of potential molecular targets can be hypothesized. For instance, nitroxoline has been identified as an inhibitor of enzymes such as methionine aminopeptidase and cathepsin B. nih.govmdpi.com Methionine aminopeptidases are crucial for protein maturation and are considered targets for anti-angiogenic therapies. Cathepsins are proteases involved in various physiological and pathological processes, including tumor invasion and metastasis. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against these or other enzymes.

Derivatives of 2-chloroquinoline have been shown to act as covalent inhibitors of cysteine proteases. nih.gov This raises the possibility that this compound may also target and covalently modify specific cysteine residues in key cellular proteins, thereby altering their function. Computational docking studies on the closely related compound, 2-Methyl-8-nitroquinoline, have suggested its potential as an anticancer agent, hinting at interactions with biological macromolecules that could disrupt cancer cell proliferation. researchgate.net

Furthermore, the generation of reactive oxygen species (ROS) is a known mechanism of action for some nitro-substituted quinolines like nitroxoline. nih.gov The nitro group can undergo metabolic reduction to form radical species that contribute to cellular oxidative stress, leading to damage of DNA, proteins, and lipids, and ultimately inducing apoptosis. Investigating whether this compound induces ROS production and elucidating the downstream signaling pathways activated by such oxidative stress will be a critical area of future research.

The influence of this compound on major cell signaling pathways implicated in cell survival, proliferation, and apoptosis also warrants thorough investigation. Many quinoline derivatives have been found to modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer. mdpi.commdpi.comresearchgate.net Detailed molecular studies, including transcriptome and proteome analyses, could reveal the global changes in gene and protein expression induced by this compound, providing valuable insights into the signaling networks it perturbs.

The structure-activity relationship of this compound is another key area for future exploration. The presence and position of the chloro and nitro substituents on the quinoline scaffold are expected to significantly influence its biological activity. mdpi.comacs.org Systematic studies involving the synthesis and biological evaluation of analogs with modifications at these positions will be instrumental in understanding the structural determinants of its molecular interactions and optimizing its therapeutic potential.

Q & A

Q. Resolving inconsistencies :

  • Cross-validate with X-ray crystallography (if crystalline derivatives are available) to unambiguously assign structure .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures.

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound, and which exchange-correlation functionals are most appropriate?

Answer:
DFT studies require careful selection of functionals:

  • Hybrid functionals (e.g., B3LYP) are suitable for predicting ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps), which correlate with redox reactivity .
  • Range-separated functionals (e.g., ωB97X-D) improve accuracy for charge-transfer interactions involving the nitro group.

Q. Methodological considerations :

  • Include solvent effects (e.g., PCM model) for solution-phase reactivity.
  • Validate predictions against experimental UV-Vis spectra or cyclic voltammetry data.

Advanced: What mechanisms underlie the genotoxic effects of nitro-substituted quinolines, and how can ROS generation be quantified in cellular models?

Answer:
Nitro groups in quinolines (e.g., 4-nitroquinoline 1-oxide) are metabolized to generate reactive oxygen species (ROS), leading to DNA damage markers like 8-hydroxydeoxyguanosine (8OHdG). Key steps:

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA for H2_2O2_2, hydroethidine for superoxide) .
  • 8OHdG quantification : HPLC-ECD or immunohistochemistry with anti-8OHdG antibodies.

Q. Experimental design :

  • Include catalase or NAC (N-acetylcysteine) as ROS scavengers to confirm mechanistic pathways.
  • Monitor glutathione depletion as an indicator of oxidative stress .

Advanced: What strategies resolve crystallographic data discrepancies when determining the structure of this compound derivatives?

Answer:
For X-ray crystallography:

  • Twinned crystals : Use twin refinement algorithms (e.g., in SHELX) to model domain ratios, as seen in quinoline derivatives with planar distortions .
  • Disorder handling : Apply occupancy refinement for Cl or NO2_2 groups in multiple orientations.

Q. Validation :

  • Cross-check with DFT-optimized geometries to ensure bond lengths/angles match theoretical predictions .
  • Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds) that stabilize the lattice .

Basic: What are the common impurities formed during this compound synthesis, and how can they be identified and removed?

Answer:
Common impurities include:

  • Positional isomers (e.g., 2-chloro-5-nitroquinoline) due to competing nitration pathways.
  • Over-oxidized products (e.g., di-nitro derivatives).

Q. Mitigation :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Use preparative HPLC with C18 columns for high-resolution separation.
  • Confirm purity via melting point analysis and differential scanning calorimetry (DSC).

Advanced: How should preclinical studies on this compound derivatives be designed to ensure reproducibility and compliance with NIH guidelines?

Answer:
Follow NIH preclinical checklists:

  • Sample size justification : Use power analysis to determine adequate biological replicates.
  • Controls : Include vehicle controls and reference compounds (e.g., known genotoxins for ROS assays).
  • Data reporting : Document all experimental parameters (e.g., cell passage number, solvent concentrations) to enable replication .

Q. Statistical rigor :

  • Apply ANOVA with post-hoc tests for multi-group comparisons.
  • Report effect sizes and confidence intervals alongside p-values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-nitroquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.